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Compound of Interest

Compound Name: Bovine Serum Albumin-Cy5.5

Cat. No.: B15602774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Bovine Serum

Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5).

BSA-Cy5.5 serves as a versatile platform in biomedical research, primarily leveraged for its

properties in fluorescence imaging, as a nanocarrier for drug delivery, and its potential as a

photosensitizer in photodynamic therapy (PDT). This document details the synthesis,

characterization, and application of BSA-Cy5.5, providing researchers with the necessary

information to design and execute experiments in their own laboratories.

Core Properties and Advantages of the BSA-Cy5.5
Platform
BSA, a readily available and biocompatible protein, offers numerous advantages as a carrier

molecule. Its long circulatory half-life, multiple functional groups for conjugation, and ability to

accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect

make it an ideal candidate for developing targeted therapies and imaging agents. When

conjugated with Cy5.5, a NIR dye with an excitation maximum around 675 nm and an emission

maximum around 694 nm, the resulting BSA-Cy5.5 conjugate becomes a powerful tool for in

vivo imaging due to the deep tissue penetration of NIR light and minimal autofluorescence from

biological tissues.[1]
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The BSA-Cy5.5 platform can be utilized as a soluble conjugate for imaging or formulated into

nanoparticles for theranostic applications. These nanoparticles can encapsulate or be surface-

decorated with therapeutic agents, offering a versatile system for combination therapy and

image-guided drug delivery.

Quantitative Data Summary
The following tables summarize key quantitative parameters of BSA-Cy5.5 and related

nanoparticle formulations, providing a basis for experimental design and comparison.

Table 1: Photophysical Properties of Cy5.5 and BSA-Cy5.5 Conjugates

Parameter
Cy5.5 (Free Dye in
PBS)

Cy5.5 Conjugated
to BSA (in PBS)

Reference

Excitation Maximum

(λex)
~675 nm ~675 nm [1]

Emission Maximum

(λem)
~694 nm ~694 nm [1]

Quantum Yield (Φ) ~0.27
Increased by a factor

of <1.3
[2][3]

Fluorescence Lifetime

(τ)
~1.04 ns ~1.91 ns [2]

Table 2: Physicochemical Properties of BSA-Cy5.5 Nanoparticles
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Parameter
Unloaded BSA
Nanoparticles

Doxorubicin-
Loaded BSA
Nanoparticles

Reference

Hydrodynamic

Diameter
130 - 154 nm 151 - 202.3 nm [4][5][6]

Polydispersity Index

(PDI)
0.067 - 0.193 0.206 - 0.281 [4]

Zeta Potential -36.9 mV -26.4 mV to -20.5 mV [4][5]

Table 3: Drug Loading and Release Kinetics for Doxorubicin (DOX) in BSA Nanoparticles

Parameter Value Reference

Drug Loading Capacity (DLC) 21.4% [5]

Encapsulation Efficiency (EE) >85% [4]

In Vitro Release (pH 7.4, 12h) ~30% [6]

In Vitro Release (pH 5.0, 12h) ~61.4% [7]

Table 4: In Vivo Tumor Accumulation of Albumin-Based Nanoparticles

Nanoparticle
System

Time Post-Injection
Tumor
Accumulation
(%ID/g)

Reference

BSA-based

nanoparticles
4 h ~1.7 [8]

Paclitaxel-Cholesteryl

Albumin NP
8 h

~2-fold higher than

PTX-BSA
[9]

Bufalin-BSA-NP 5 min 93.4 ng/g [10]

Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
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Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and

application of BSA-Cy5.5.

Synthesis and Purification of BSA-Cy5.5 Conjugate
This protocol describes the covalent conjugation of Cy5.5-NHS ester to the primary amine

groups of BSA.

Materials:

Bovine Serum Albumin (BSA)

Cy5.5-NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 8.0-8.5

Sodium Bicarbonate solution (1 M)

Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Dialysis tubing (10-14 kDa MWCO)

Protocol:

BSA Solution Preparation: Dissolve BSA in PBS (pH 8.0-8.5) to a final concentration of 10

mg/mL. If the BSA is in a buffer containing amines (e.g., Tris), it must be dialyzed against

PBS (pH 8.0-8.5) prior to conjugation.

Cy5.5-NHS Ester Stock Solution: Immediately before use, dissolve Cy5.5-NHS ester in

anhydrous DMSO to a concentration of 10 mg/mL.

Conjugation Reaction: While gently vortexing the BSA solution, add the Cy5.5-NHS ester

stock solution at a molar ratio of dye to protein of 5:1 to 10:1.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with

gentle stirring.

Purification:

Size-Exclusion Chromatography: Load the reaction mixture onto a pre-equilibrated

Sephadex G-25 column. Elute with PBS (pH 7.4) and collect the first colored fraction,

which contains the BSA-Cy5.5 conjugate.

Dialysis: Alternatively, transfer the reaction mixture to a dialysis tube (10-14 kDa MWCO)

and dialyze against PBS (pH 7.4) at 4°C for 24-48 hours with several buffer changes to

remove unconjugated dye.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the purified conjugate at 280 nm (for BSA) and ~675 nm (for Cy5.5). The DOL can be

calculated using the molar extinction coefficients of BSA (43,824 M⁻¹cm⁻¹) and Cy5.5

(~250,000 M⁻¹cm⁻¹).

Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term

storage, it can be lyophilized or stored at -20°C.

Formulation of BSA-Cy5.5 Nanoparticles for Drug
Delivery
This protocol describes the preparation of drug-loaded BSA-Cy5.5 nanoparticles using the

desolvation method. Doxorubicin (DOX) is used as a model drug.

Materials:

Purified BSA-Cy5.5 conjugate

Doxorubicin hydrochloride (DOX)

Deionized water

Ethanol
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Glutaraldehyde solution (8% v/v)

Sodium hydroxide (NaOH) solution (0.1 M)

Protocol:

Preparation of BSA-Cy5.5 Solution: Dissolve the BSA-Cy5.5 conjugate in deionized water to

a concentration of 100 mg/mL.

Drug Loading: Add DOX to the BSA-Cy5.5 solution at a desired drug-to-protein ratio (e.g.,

1:5 w/w) and stir for 1 hour at room temperature.

pH Adjustment: Adjust the pH of the solution to 8.0-9.0 with 0.1 M NaOH.

Desolvation: Add ethanol dropwise to the solution at a rate of 1 mL/min under constant

stirring until the solution becomes turbid, indicating the formation of nanoparticles.

Crosslinking: Add 8% glutaraldehyde solution (typically at a volume that is 1.5 times the

weight of BSA in mg) to the nanoparticle suspension and stir overnight at room temperature

to crosslink and stabilize the nanoparticles.

Purification: Purify the nanoparticles by three cycles of centrifugation (e.g., 15,000 x g for 30

minutes) and redispersion in deionized water to remove un-encapsulated drug and excess

crosslinker.

Characterization: Characterize the nanoparticles for size and zeta potential using Dynamic

Light Scattering (DLS), morphology using Transmission Electron Microscopy (TEM), and

determine the drug loading efficiency and capacity.

In Vitro and In Vivo Fluorescence Imaging
In Vitro Cellular Uptake:

Seed cells of interest in a glass-bottom dish or multi-well plate and allow them to adhere

overnight.

Incubate the cells with BSA-Cy5.5 nanoparticles (at a desired concentration) in cell culture

medium for various time points (e.g., 1, 4, 24 hours).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the cells three times with PBS to remove non-internalized nanoparticles.

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

Counterstain the nuclei with DAPI.

Image the cells using a confocal fluorescence microscope with appropriate laser lines and

filters for DAPI and Cy5.5.

In Vivo Tumor Imaging:

Establish a tumor xenograft model in immunocompromised mice.

Once tumors reach a suitable size (e.g., 100-200 mm³), inject the BSA-Cy5.5 conjugate or

nanoparticles intravenously via the tail vein.

At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and

perform whole-body NIR fluorescence imaging using an in vivo imaging system (IVIS)

equipped with appropriate excitation and emission filters for Cy5.5.

After the final imaging time point, euthanize the mice and excise the tumor and major organs

for ex vivo imaging to confirm the biodistribution of the BSA-Cy5.5 construct.

Key Applications in Biomedical Research
Fluorescence Imaging
The intrinsic NIR fluorescence of BSA-Cy5.5 makes it an excellent probe for non-invasive in

vivo imaging. Its long circulation time and passive accumulation in tumors via the EPR effect

allow for clear visualization of tumor margins and monitoring of nanoparticle biodistribution over

time.
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In Vivo Imaging Workflow
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Workflow for in vivo tumor imaging using BSA-Cy5.5 nanoparticles.

Drug Delivery
BSA-Cy5.5 nanoparticles are effective carriers for chemotherapeutic drugs, such as

doxorubicin. The nanoparticle formulation can protect the drug from premature degradation,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b15602774?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


improve its solubility, and facilitate its accumulation in tumor tissues. The pH-sensitive release

of some formulations, where the drug is released more readily in the acidic tumor

microenvironment, further enhances the therapeutic efficacy while minimizing systemic toxicity.

[6]

Image-Guided Drug Delivery

Drug-Loaded
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Workflow for image-guided drug delivery using BSA-Cy5.5 nanoparticles.
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Photodynamic Therapy (PDT)
While Cy5.5 is primarily a fluorescent dye, some cyanine dyes can generate reactive oxygen

species (ROS) upon light irradiation, a key requirement for a photosensitizer in PDT. Although

the use of BSA-Cy5.5 specifically for PDT is not yet extensively documented, BSA

nanoparticles have been successfully used to deliver other photosensitizers, such as Chlorin

e6 (Ce6).[3][11][12] This suggests the potential for developing BSA-Cy5.5 as a theranostic

agent for combined fluorescence imaging and PDT. The principle of PDT involves the light-

induced activation of a photosensitizer, leading to the production of cytotoxic ROS that induce

cell death in the targeted tissue.
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Hypothetical Photodynamic Therapy Mechanism
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Hypothetical mechanism of BSA-Cy5.5 in photodynamic therapy.

Cellular Uptake and Signaling Pathways
BSA-based nanoparticles are primarily internalized by cells through endocytosis.[13] The

specific pathway can depend on the nanoparticle's surface properties and the cell type. For

instance, unmodified BSA nanoparticles are often taken up via caveolae-mediated endocytosis.

[14] Once inside the cell, the nanoparticles are typically trafficked to lysosomes.
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The acidic environment of the lysosome can trigger the release of encapsulated drugs from pH-

sensitive nanoparticles. The released drug can then exert its therapeutic effect. While specific

downstream signaling pathways triggered by BSA-Cy5.5 uptake are not well-elucidated, the

cellular response will largely depend on the therapeutic agent being delivered. For example,

doxorubicin induces DNA damage and apoptosis through the activation of caspase cascades.

Cellular Uptake and Intracellular Trafficking

BSA-Cy5.5
Nanoparticle Cell MembraneBinding Endocytosis

(e.g., Caveolae-mediated) Early Endosome LysosomeMaturation Drug ReleaseAcidic pH Intracellular Target
(e.g., DNA)

Click to download full resolution via product page

Cellular uptake and intracellular fate of BSA-Cy5.5 nanoparticles.

Conclusion
The BSA-Cy5.5 platform represents a powerful and versatile tool in biomedical research. Its

inherent biocompatibility, coupled with the favorable optical properties of Cy5.5, makes it highly

suitable for a range of applications, from high-resolution in vivo imaging to targeted drug

delivery and potentially photodynamic therapy. The detailed protocols and quantitative data

provided in this guide are intended to facilitate the adoption and further development of this

promising technology in the scientific community. Future research will likely focus on enhancing

the targeting specificity of BSA-Cy5.5 nanoparticles through surface modification with ligands,

exploring its full potential in photodynamic therapy, and elucidating the detailed molecular

pathways involved in its cellular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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